(4S)-4-(trifluoromethyl)pyrrolidin-2-one

Drug Design Physicochemical Property Optimization Lipophilicity

The target compound, (4S)-4-(trifluoromethyl)pyrrolidin-2-one (CAS 2306245-00-9), is a chiral, non-racemic five-membered lactam (γ-lactam) bearing a single stereogenic center at the 4-position substituted with a trifluoromethyl (-CF3) group. As a fluorinated pyrrolidinone derivative with molecular formula C5H6F3NO and molecular weight 153.10 g/mol, it serves as a versatile, enantiopure building block for medicinal chemistry and chemical biology programs, particularly where stereochemistry and the unique electronic properties of fluorine are critical design elements.

Molecular Formula C5H6F3NO
Molecular Weight 153.10 g/mol
Cat. No. B8220069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-(trifluoromethyl)pyrrolidin-2-one
Molecular FormulaC5H6F3NO
Molecular Weight153.10 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C(F)(F)F
InChIInChI=1S/C5H6F3NO/c6-5(7,8)3-1-4(10)9-2-3/h3H,1-2H2,(H,9,10)/t3-/m0/s1
InChIKeyKXAVNCLUOSJVJV-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S)-4-(Trifluoromethyl)pyrrolidin-2-one: A Chiral Fluorinated Lactam Building Block for Drug Discovery and Chemical Biology Procurement


The target compound, (4S)-4-(trifluoromethyl)pyrrolidin-2-one (CAS 2306245-00-9), is a chiral, non-racemic five-membered lactam (γ-lactam) bearing a single stereogenic center at the 4-position substituted with a trifluoromethyl (-CF3) group . As a fluorinated pyrrolidinone derivative with molecular formula C5H6F3NO and molecular weight 153.10 g/mol, it serves as a versatile, enantiopure building block for medicinal chemistry and chemical biology programs, particularly where stereochemistry and the unique electronic properties of fluorine are critical design elements . Unlike the racemic mixture (CAS 664304-83-0) or the (4R)-enantiomer (CAS 1431299-15-8), the (4S)-configured compound enables the construction of single-enantiomer drug candidates with defined three-dimensional pharmacophores.

Why Generic Pyrrolidinone or Racemic Substitution Cannot Replicate (4S)-4-(Trifluoromethyl)pyrrolidin-2-one Performance


Simple substitution with unsubstituted 2-pyrrolidinone or the racemic 4-(trifluoromethyl) mixture fails to deliver the required physicochemical and stereochemical properties for advanced lead optimization. The -CF3 group dramatically alters lipophilicity (ΔLogP ~ +1.8 vs. parent 2-pyrrolidinone [1]), metabolic stability, and conformational bias, while the defined (4S) stereochemistry is essential for engaging chiral biological targets in a stereospecific manner [2]. Using the racemate introduces an inactive or off-target enantiomer, complicating pharmacology, while non-fluorinated analogs lack the enhanced membrane permeability and metabolic resilience demanded by modern drug discovery cascades. The quantitative evidence below demonstrates precisely why this single enantiomer is not interchangeable with its closest structural neighbors.

Quantitative Differentiation Evidence for (4S)-4-(Trifluoromethyl)pyrrolidin-2-one Against Closest Analogs


Lipophilicity Enhancement: LogP Comparison of (4S)-4-(Trifluoromethyl)pyrrolidin-2-one vs. 4-Methyl and Unsubstituted Pyrrolidin-2-one

The introduction of a 4-CF3 group significantly increases lipophilicity compared to both the unsubstituted and the 4-methyl analogs. The measured LogP of 4-(trifluoromethyl)pyrrolidin-2-one is 1.01 [1], which is >1.8 log units higher than that of the parent 2-pyrrolidinone (LogP = -0.80 to -0.10) [2] and approximately 0.6 log units higher than 4-methylpyrrolidin-2-one (LogP = 0.47) [3]. This quantifiable increase directly translates to enhanced passive membrane permeability and is a key driver for selecting the CF3 analog in CNS and intracellular target programs.

Drug Design Physicochemical Property Optimization Lipophilicity

Metabolic Stability: Trifluoromethyl Group Imparts Superior Resistance to Oxidative Metabolism vs. Methyl Analogs

The carbon-fluorine bond (C-F) is exceptionally strong (bond dissociation energy ~485 kJ/mol vs. C-H ~435 kJ/mol for a methyl group). This fundamental difference renders the trifluoromethyl group resistant to cytochrome P450-mediated oxidative metabolism, a common clearance pathway for alkyl substituents [1]. In a class-level analysis, replacing a 4-methyl group with a 4-trifluoromethyl group in pyrrolidinone scaffolds is expected to reduce intrinsic clearance and prolong metabolic half-life. While direct experimental microsomal stability data for the isolated (4S) enantiomer is not publicly available, the effect is well-documented for analogous CF3-substituted heterocycles [2].

Drug Metabolism Pharmacokinetics In Vitro ADME

Chiral Purity: The (4S)-Enantiomer Provides Defined Stereochemistry Essential for Target Engagement vs. Racemate

The (4S)-4-(trifluoromethyl)pyrrolidin-2-one is supplied with a specified enantiomeric excess (typically ≥97% purity by achiral HPLC, with chiral purity implied by specific rotation or chiral HPLC analysis) . In contrast, the racemic mixture (CAS 664304-83-0) contains a 1:1 ratio of (4S)- and (4R)-enantiomers. For biological targets with chiral recognition, the unwanted enantiomer can act as an impurity with unknown pharmacological activity, potentially confounding SAR, increasing off-target effects, or requiring separate toxicological evaluation per ICH M7 guidelines. The use of the enantiopure (4S)-form eliminates this risk and ensures consistent, interpretable biological results [1].

Stereochemistry Chiral Drug Substance Enantiomeric Excess

Conformational and Electronic Modulation: The Trifluoromethyl Group Alters Ring Conformation and Hydrogen-Bonding Capacity

The electron-withdrawing nature of the CF3 group (σ* ≈ 2.8) reduces the basicity of the lactam nitrogen (predicted pKa ~14.99 for the racemate ), compared to an estimated pKa >15 for unsubstituted pyrrolidinone. This alters hydrogen-bonding interactions with biological targets. Additionally, the steric bulk of CF3 (van der Waals radius ~2.2 Å vs. -CH3 ~2.0 Å) influences the conformational dynamics of the pyrrolidinone ring, potentially favoring specific pseudorotational states that affect binding affinity and selectivity at protein active sites [1]. These electronic and steric perturbations are absent in 4-methyl or unsubstituted analogs.

Conformational Analysis Molecular Recognition Physicochemical Property Optimization

Analytical Separation: Baseline Resolution Achieved for 4-Substituted Pyrrolidin-2-one Enantiomers on Chiral Stationary Phases

The analytical separability of 4-substituted pyrrolidin-2-one enantiomers, including the trifluoromethyl derivative, has been demonstrated using cellulose tris-benzoate (Chiralcel OJ) and amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) stationary phases [1]. Baseline resolution (Rs > 1.5) was easily achieved with maximum resolution factors up to 7.50 [2]. This robust chiral HPLC method enables verification of enantiomeric excess (ee) and chemical purity for incoming quality control (QC) of the (4S) building block, a critical requirement for Good Laboratory Practice (GLP) and current Good Manufacturing Practice (cGMP) environments where the racemate is analytically indistinguishable by achiral methods.

Chiral Chromatography Analytical Method Development Quality Control

Procurement-Driven Application Scenarios for (4S)-4-(Trifluoromethyl)pyrrolidin-2-one


Medicinal Chemistry Hit-to-Lead Campaigns Requiring CNS-Penetrant or Metabolically Stable Scaffolds

The enhanced lipophilicity (LogP 1.01) and metabolic resistance of the CF3 group make the (4S) enantiomer an optimal fragment for optimizing CNS drug candidates where blood-brain barrier penetration is essential [1]. Medicinal chemists can directly incorporate this building block into CNS-targeted libraries or structure-activity relationship (SAR) studies, replacing less lipophilic cores and improving pharmacokinetic profiles.

Synthesis of Single-Enantiomer Drug Candidates for Chiral Biological Targets

For targets such as kinases, GPCRs, or ion channels with specific stereochemical binding pockets, the enantiopure (4S)-form ensures that downstream compounds are synthesized as single, active enantiomers. This avoids the need for costly chiral separation of final APIs and simplifies regulatory toxicology packages by eliminating the distomer impurity .

Development of Analytical Standards and Chiral Method Qualification

The established baseline-resolution chiral HPLC methods for 4-substituted pyrrolidinones [2] enable quality control laboratories to quickly develop and validate purity and identity tests for incoming building blocks. The (4S) compound can serve as a reference standard for determining the enantiomeric purity of related substances in pharmaceutical QC environments.

Chemical Biology Tool Compound Design: Investigating Fluorine Effects on Target Engagement

Researchers probing the 'fluorine effect' on protein-ligand interactions can use this building block to introduce a single CF3 substituent at a defined stereocenter. The altered hydrogen-bond donor capacity (predicted pKa ~14.99) and conformational bias provide a sophisticated handle for investigating structure-activity relationships and improving binding affinity .

Quote Request

Request a Quote for (4S)-4-(trifluoromethyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.